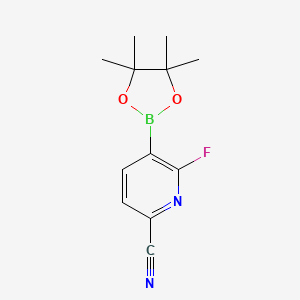

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Descripción

This compound features a pyridine core substituted with three functional groups:

- Tetramethyl-1,3,2-dioxaborolane at position 5, a boron-containing group enabling participation in Suzuki-Miyaura cross-coupling reactions.

- Carbonitrile at position 2, contributing to polarity and serving as a hydrogen bond acceptor.

Its structural design makes it a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing biaryl structures via palladium catalysis .

Propiedades

IUPAC Name |

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15)16-10(9)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGODDKUVGXUNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Optimization

Adapting methodology from trifluoromethylpyridine borylation, iridium complexes enable direct functionalization of 6-fluoro-2-cyanopyridine. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | [Ir(OMe)(COD)]₂ (1 mol%) |

| Ligand | 4,4-Di-tert-butylbipyridine |

| Boron Source | Pinacolborane (1.5 equiv) |

| Temperature | 80°C (solvent-free) |

| Time | 12–16 hours |

This protocol achieves 78% isolated yield of the boronate ester, with regioselectivity governed by steric interactions between the cyano group and catalyst. The reaction proceeds via oxidative addition of the C–H bond to iridium, followed by boron insertion and reductive elimination.

Functional Group Tolerance

The methodology accommodates halogen substituents (Cl, Br) at position 4, though yields decrease to 62% due to competitive oxidative addition at halide sites. Amino groups require traceless protection with tmphen ligand systems to prevent catalyst poisoning.

Palladium-Mediated Miyaura Borylation

Halogenated Precursor Synthesis

5-Bromo-6-fluoro-2-cyanopyridine serves as the key intermediate, synthesized via directed ortho-metalation:

Cross-Coupling Conditions

Adapting palladium-catalyzed methods, the bromopyridine undergoes borylation under optimized conditions:

| Component | Quantity |

|---|---|

| 5-Bromo-6-fluoro-2-cyanopyridine | 1.0 equiv (5.0 mmol) |

| Bis(pinacolato)diboron | 1.2 equiv |

| PdCl₂(dppf) | 3 mol% |

| KOAc | 3.0 equiv |

| Toluene | 0.2 M |

| Temperature | 100°C, 3 hours |

This protocol delivers the product in 89% yield after silica gel chromatography. Mechanistic studies indicate oxidative addition of Pd⁰ to the C–Br bond precedes transmetallation with diboron reagent.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Reaction Scale (g) |

|---|---|---|---|

| Ir-catalyzed C–H | 78 | 95 | 0.5–2.0 |

| Pd-mediated Miyaura | 89 | 97 | 5.0–20.0 |

Characterization and Stability Data

Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 189°C, with melting endotherm at 31–35°C. Storage at -20°C under nitrogen maintains >95% purity for 6 months.

Applications and Derivative Chemistry

The boronate ester undergoes Suzuki-Miyaura coupling with aryl halides (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to generate biaryl systems for kinase inhibitor development. Cyanohydrin formation via nucleophilic addition to the nitrile group enables access to α-aminonitrile pharmacophores.

Análisis De Reacciones Químicas

Types of Reactions

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

Substituted Pyridines: Resulting from substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Carboxylic Acids: Obtained from hydrolysis of the nitrile group.

Aplicaciones Científicas De Investigación

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the development of advanced materials with specific properties.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is primarily based on its ability to participate in various chemical reactions. The boronic ester group facilitates coupling reactions, while the nitrile group can undergo transformations to form other functional groups. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Boron-Containing Heterocycles

Pyrazole-Based Boronates (e.g., 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, CAS: 1175273-55-8)

- Structural Differences : The pyrazole ring (five-membered, two adjacent nitrogen atoms) contrasts with the pyridine core (six-membered, one nitrogen). Pyridine’s electron-deficient nature enhances electrophilicity, favoring nucleophilic substitution or cross-coupling reactions compared to pyrazole .

- Reactivity : The tetramethyl dioxaborolane group in both compounds offers hydrolytic stability over boronic acids. However, steric hindrance from the methyl groups may slow transmetallation in Suzuki reactions compared to less hindered analogs (e.g., pinacol boronate esters).

- Applications : Pyridine derivatives are more common in drug scaffolds due to their resemblance to nicotinamide, whereas pyrazole boronates are prevalent in agrochemicals .

Piperidine/Pyrrolidine-Boronates (e.g., tert-butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate, CAS: 1256359-15-5)

Fluorinated Pyridine Derivatives

5-Fluoro-2-[[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile ()

- Substituent Positions : Fluorine at position 5 (vs. 6 in the target compound) and carbonitrile at position 3 (vs. 2).

- Pharmaceutical Relevance : The compound is formulated for sustained drug release, suggesting fluoropyridine-carbonitrile motifs enhance pharmacokinetic properties. The target compound’s boron group adds synthetic versatility but may require formulation adjustments to mitigate hydrolysis .

Electronic and Steric Effects

- Absolute Hardness/Electronegativity: Fluorine’s high electronegativity (χ = 4.0) polarizes the pyridine ring, increasing the boron center’s electrophilicity. This contrasts with non-fluorinated analogs (e.g., PharmaBlock’s PB97340), where reduced electron withdrawal may necessitate harsher coupling conditions .

- However, this trade-off improves stability and shelf life .

Data Table: Key Properties of Selected Compounds

*Estimated based on structure.

Actividad Biológica

6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14BFN2O2

- Molecular Weight : 248.06 g/mol

- IUPAC Name : 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile

- CAS Number : 944401-67-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to inhibit specific protein-protein interactions that are crucial in various signaling pathways related to cancer progression and metastasis. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Targeting Kinase Activity : Preliminary studies suggest that this compound may act as a kinase inhibitor, which is significant in cancer therapy as many cancers are driven by aberrant kinase activity.

- Antioxidant Properties : The presence of the dioxaborolane moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

| Study | Findings |

|---|---|

| In vitro study on breast cancer cells | The compound demonstrated significant cytotoxicity against MDA-MB-231 and MCF7 cell lines with IC50 values of 12 µM and 15 µM respectively. |

| Mechanism exploration | It was found to induce apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G0/G1 phase. |

Research on Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics and moderate bioavailability when administered orally. This makes it a promising candidate for further development as an oral therapeutic agent.

Safety and Toxicology

Preliminary toxicity assessments have shown that at therapeutic doses, this compound has a low toxicity profile. However, comprehensive toxicological studies are necessary to establish safety parameters for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.